molecular formula C11H9F2IN2 B12813377 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole

1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole

Cat. No.: B12813377
M. Wt: 334.10 g/mol
InChI Key: VHETULGAAQYGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features and Nomenclature

The molecular architecture of 1-(4-difluoromethylbenzyl)-4-iodo-1H-pyrazole consists of a pyrazole core substituted at the 1-position with a 4-(difluoromethyl)benzyl group and at the 4-position with an iodine atom. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, adopts a planar conformation stabilized by π-electron delocalization.

IUPAC Name :
1-[(4-(Difluoromethyl)phenyl)methyl]-4-iodo-1H-pyrazole
Molecular Formula : C₁₂H₁₀F₂IN₂
Molecular Weight : 374.12 g/mol

Key Structural Attributes:

  • Pyrazole Core : The 1H-pyrazole tautomer places the hydrogen atom on the nitrogen at position 1, ensuring aromaticity through conjugation with the adjacent nitrogen and carbon atoms.
  • 4-Iodo Substituent : The iodine atom at position 4 contributes to the compound’s electrophilic reactivity, enabling cross-coupling reactions such as Suzuki-Miyaura or Ullmann-type couplings.
  • 1-(4-Difluoromethylbenzyl) Group : The benzyl group at position 1 is modified with a difluoromethyl (–CF₂H) substituent at the para position of the benzene ring. This fluorinated moiety enhances metabolic stability and lipophilicity, traits critical for bioactive molecules.

Comparative Analysis :
Similar compounds, such as 1-(difluoromethyl)-4-iodo-1H-pyrazole (CAS 1041205-43-9), lack the benzyl spacer but share the iodopyrazole scaffold. The addition of the benzyl group in the target compound introduces steric bulk and aromatic interactions, which can modulate binding affinity in enzyme-inhibitor complexes.

Property Value/Description
Molecular Formula C₁₂H₁₀F₂IN₂
Molecular Weight 374.12 g/mol
Key Functional Groups Iodo, difluoromethyl, benzyl, pyrazole
Tautomerism 1H-pyrazole (aromatic)

Historical Context in Heterocyclic Chemistry

Pyrazoles have been integral to heterocyclic chemistry since their discovery in the late 19th century. The introduction of fluorine and iodine into pyrazole derivatives emerged as a strategic focus in the 20th century, driven by the need for compounds with enhanced physicochemical and pharmacological properties.

Evolution of Fluorinated Pyrazoles:

  • Early Developments : Initial syntheses of fluorinated pyrazoles relied on halogen-exchange reactions, but these methods often suffered from low yields and selectivity. The advent of trifluoroacetonitrile-derived nitrile imines in the 21st century enabled regiospecific (3+2)-cycloadditions with enones, yielding trans-configured pyrazolines that could be oxidized to trifluoromethylpyrazoles.
  • Role of Fluorine : Fluorine’s electronegativity and small atomic radius improve metabolic stability and membrane permeability. For example, 1-(difluoromethyl)-4-iodo-1H-pyrazole (CID 57930964) demonstrated utility as an IRAK inhibitor due to its ability to resist oxidative degradation.

Iodinated Pyrazoles:

  • Synthetic Advancements : The incorporation of iodine into pyrazoles, as seen in 4-iodo-1H-pyrazole (CAS 3469-69-0), expanded their utility in cross-coupling reactions. Iodine’s polarizable nature facilitates catalytic transformations, enabling the construction of complex biaryl systems.
  • Applications : Iodopyrazoles serve as intermediates in agrochemicals and pharmaceuticals. For instance, derivatives of 4-iodo-1H-pyrazole have been used to synthesize COX-2 inhibitors like Celecoxib analogs.

Benzyl-Substituted Derivatives:

The addition of benzyl groups to pyrazoles, as in 1-(4-difluoromethylbenzyl)-4-iodo-1H-pyrazole, represents a convergence of fluorination and aromatic functionalization strategies. Such compounds are often synthesized via nucleophilic substitution or transition-metal-catalyzed coupling reactions, leveraging the reactivity of halogenated precursors.

Historical Significance :

  • The compound’s design reflects broader trends in medicinal chemistry, where fluorinated aromatic systems are prioritized for their ability to engage in hydrogen bonding and hydrophobic interactions with biological targets.
  • Its iodine substituent aligns with methodologies developed for radioimaging and targeted therapeutics, where heavy halogens enhance contrast and stability.

Properties

Molecular Formula

C11H9F2IN2

Molecular Weight

334.10 g/mol

IUPAC Name

1-[[4-(difluoromethyl)phenyl]methyl]-4-iodopyrazole

InChI

InChI=1S/C11H9F2IN2/c12-11(13)9-3-1-8(2-4-9)6-16-7-10(14)5-15-16/h1-5,7,11H,6H2

InChI Key

VHETULGAAQYGHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN2C=C(C=N2)I)C(F)F

Origin of Product

United States

Preparation Methods

Iodination of Pyrazole Derivatives

The iodination of pyrazole at the 4-position is a well-established reaction. A notable method involves the direct electrophilic substitution of pyrazole or N-substituted pyrazoles with iodine in the presence of an oxidant to promote the reaction forward by regenerating iodine from hydrogen iodide formed during the reaction.

Typical procedure:

  • React 1-methylpyrazole or pyrazole with iodine (I2) in a solvent under heating (40–100 °C).
  • Add an aqueous oxidant such as hydrogen peroxide (15–50% concentration) dropwise over several hours (1–5 h).
  • Maintain reaction temperature between 50–100 °C for 1–12 h.
  • After completion, neutralize the reaction mixture to pH 6–8 using sodium hydroxide or ammonia solution.
  • Cool to crystallize and isolate 4-iodopyrazole or 1-methyl-4-iodopyrazole as light yellow crystals.

This method achieves high yields (up to 87% for 4-iodopyrazole and 74–95% for 1-methyl-4-iodopyrazole) and high purity (above 97% by HPLC) with good control over regioselectivity.

Parameter Typical Range/Value Notes
Iodine to pyrazole molar ratio 1.0–1.3:1 Slight excess iodine to drive reaction
Oxidant (H2O2) concentration 15–50% (preferably 35–50%) Promotes iodine regeneration
Reaction temperature 50–100 °C Optimal 70–100 °C
Reaction time 1–12 h Preferably 3–5 h
pH after neutralization 6–8 Ensures crystallization
Yield 74–87% High yield with oxidant use

Alternative Iodination Methods

Other iodination methods include:

  • Refluxing pyrazole with iodine and sodium iodide in aqueous media.
  • Using electrophilic iodinating agents under controlled conditions.

However, the oxidant-assisted method is preferred industrially due to cost-effectiveness and higher yields.

Introduction of the 4-Difluoromethylbenzyl Group

N-Alkylation of Pyrazole

The N1 position of pyrazole can be alkylated using benzyl halides under basic conditions. For the difluoromethylbenzyl substituent, the corresponding 4-(difluoromethyl)benzyl halide (usually bromide or chloride) is reacted with 4-iodopyrazole.

Typical conditions:

  • Base: Triethylamine or sodium hydride to deprotonate the pyrazole nitrogen.
  • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or toluene.
  • Temperature: Room temperature to moderate heating (25–80 °C).
  • Reaction time: Several hours to overnight.

This step selectively alkylates the N1 position without affecting the iodine substituent at the 4-position.

Literature Support for Fluorinated Benzylation

Processes for N-alkylation of fluorine-containing pyrazole derivatives have been reported, often using triethylamine as base and toluene as solvent, achieving good yields and purity.

Purification and Characterization

  • After reaction completion, the mixture is typically quenched with water.
  • Extraction with organic solvents (e.g., dichloromethane or ethyl acetate).
  • Purification by recrystallization or column chromatography.
  • Characterization by HPLC, NMR, and melting point determination to confirm purity and structure.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome/Notes
Iodination of pyrazole Pyrazole + I2 + H2O2 (oxidant), 50–100 °C 4-Iodopyrazole, yield ~87%, high purity
Neutralization & crystallization NaOH or NH3 to pH 6–8, cooling Isolation of iodinated pyrazole
N-Alkylation 4-Iodopyrazole + 4-(difluoromethyl)benzyl halide + base (Et3N), toluene, RT–80 °C Formation of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole
Purification Extraction, recrystallization or chromatography Pure final product

Research Findings and Notes

  • The iodination step is reversible; the use of an oxidant to regenerate iodine from hydrogen iodide is critical to drive the reaction forward and improve yield and cost efficiency.
  • The iodination method is adaptable to various pyrazole derivatives, including methylated and substituted pyrazoles, indicating its applicability to 4-iodopyrazole intermediates.
  • N-Alkylation with fluorinated benzyl halides is well-documented in pyrazole chemistry, with triethylamine and toluene providing mild and effective conditions.
  • Temperature control and reaction monitoring (e.g., by HPLC) are essential for optimizing yields and purity.
  • The final compound’s purity and identity can be confirmed by standard analytical techniques such as HPLC, NMR, and melting point analysis.

This detailed synthesis approach, combining iodination of pyrazole and subsequent N-alkylation with a difluoromethylbenzyl group, provides a reliable and efficient route to prepare 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole with high yield and purity, suitable for further applications in medicinal chemistry and material science.

Chemical Reactions Analysis

1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenating agents, reducing agents, and metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

Drug Development:
The compound serves as a scaffold for the development of novel therapeutic agents. Its unique structure allows for modifications that can enhance its efficacy against specific diseases. For instance, derivatives of pyrazole compounds have shown promise in targeting cancer cells and inflammatory conditions.

Case Study:
In a study focused on synthesizing pyrazole derivatives, it was found that certain modifications led to compounds with significant antimicrobial activity against drug-resistant strains of Acinetobacter baumannii. The synthesized compounds exhibited minimum inhibitory concentrations as low as 0.78 µg/mL, suggesting their potential as narrow-spectrum antibiotics .

Biological Studies

Enzyme Inhibition:
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole has been investigated for its ability to inhibit specific enzymes involved in disease pathways. Its interaction with biological macromolecules makes it a valuable tool for studying enzyme kinetics and receptor binding.

Molecular Docking Studies:
Computational methods have been employed to analyze the binding affinity of this compound with various molecular targets. For example, docking studies indicated that the presence of fluorine atoms significantly enhances binding interactions with target proteins, which is crucial for drug design .

Industrial Applications

Synthesis of Agrochemicals:
The compound's reactivity allows it to be utilized in the synthesis of agrochemicals. Its derivatives can be designed to have specific herbicidal or pesticidal properties, making them valuable in agricultural applications.

Compound NameMIC (µg/mL)Target PathogenNotes
1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole0.78Acinetobacter baumanniiEffective against resistant strains
4-[1-(4-carboxyphenyl)-4-[(E)-(dimethylhydrazono)methyl]pyrazol-3-yl]benzoic acid18HeLa cellsAntiproliferative activity
3-(1,1-difluoroethyl)-4-iodo-1H-pyrazole27HepG2 cellsCytotoxicity assessed

Mechanism of Action

The mechanism of action of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethylbenzyl group can enhance binding affinity and specificity, while the iodine atom can participate in halogen bonding interactions . These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitutions
Compound Name Substituents (Position) Key Properties/Applications Reference
1-(Difluoromethyl)-4-iodo-1H-pyrazole Difluoromethyl (C4), Iodo (C4) Higher lipophilicity; used in kinase inhibitors
4-Fluoro-1H-pyrazole Fluoro (C4) Forms catemers; lower molecular weight
4-Chloro-1H-pyrazole Chloro (C4) Isostructural trimers; moderate reactivity
4-Bromo-1H-pyrazole Bromo (C4) Isostructural trimers; used in crystallography
1-(2-Chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole Cl/F-benzyl (N1), Iodo (C4) Enhanced steric hindrance; antifungal applications

Key Findings :

  • Crystallographic Data: 4-Iodo-1H-pyrazole forms non-isostructural catemers via N–H···N hydrogen bonds, distinct from the trimeric motifs of chloro and bromo analogs. This structural divergence impacts solubility and crystal packing .
  • Electron-Withdrawing Effects: The difluoromethylbenzyl group at N1 enhances metabolic stability compared to non-fluorinated benzyl groups, as seen in 1-(2-chloro-6-fluorobenzyl)-4-iodo-1H-pyrazole .
Functional Group Variations
Compound Name Functional Group Key Properties/Applications Reference
1-(4-Fluoro-3-methoxybenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole Boronate ester (C4) Suzuki coupling precursor; anticancer research
1-(Cyclopropylmethyl)-4-iodo-1H-pyrazole Cyclopropylmethyl (N1) Improved membrane permeability; antimicrobial activity
Ethyl 5-(trifluoromethyl)-1-(4-fluorophenyl)-1H-pyrazole Trifluoromethyl (C5), Ethyl ester Antibacterial agent; high LogP value

Key Findings :

  • Boronate Esters : Compounds like 1-(4-Fluoro-3-methoxybenzyl)-4-(dioxaborolan-2-yl)-1H-pyrazole are versatile intermediates for cross-coupling reactions, unlike the iodine-substituted target compound, which is typically used as a terminal product .
  • Cyclopropylmethyl Group : The cyclopropylmethyl substituent in 1-(cyclopropylmethyl)-4-iodo-1H-pyrazole enhances rigidity and membrane penetration compared to the flexible difluoromethylbenzyl group .

Key Findings :

  • Sonogashira Coupling: Critical for introducing ethynyl groups in the target compound but requires stringent conditions (Pd catalysts, NMP solvent) .
  • Ullman-Type Reactions : More efficient for synthesizing N-alkylated pyrazoles (e.g., 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole) with fewer side products .
Spectroscopic and Pharmacokinetic Properties
Property 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole 4-Fluoro-1H-pyrazole 4-Chloro-1H-pyrazole
¹H NMR (δ, ppm) 8.2 (pyrazole H3) 7.9 (pyrazole H3) 8.1 (pyrazole H3)
IR (N–H stretch, cm⁻¹) 3200–3300 3250–3350 3220–3300
LogP 3.2 1.8 2.1
Molecular Weight 375.2 g/mol 102.1 g/mol 118.5 g/mol

Key Findings :

  • The iodo substituent causes a downfield shift in ¹H NMR due to its inductive effect .
  • Higher LogP of the target compound (3.2) suggests better lipid membrane penetration than smaller halogenated analogs .

Biological Activity

1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole includes a pyrazole ring substituted with a difluoromethylbenzyl group and an iodine atom. This unique structure may contribute to its biological activity.

PropertyValue
Molecular Formula C10H8F2I N2
Molecular Weight 314.08 g/mol
CAS Number 67008544
IUPAC Name 1-(4-difluoromethylbenzyl)-4-iodo-1H-pyrazole

The biological activity of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. The presence of the iodine atom and difluoromethyl group enhances its lipophilicity, facilitating membrane penetration and receptor binding.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in cancer pathways.
  • Receptor Modulation : It may modulate receptor activity, influencing cellular responses to growth factors.

Biological Activity

Research indicates that 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole exhibits various biological activities:

Anticancer Activity

Several studies have demonstrated the compound's efficacy against cancer cell lines. For instance:

  • In vitro studies : The compound exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values indicating potent activity.
  • Mechanistic studies : It was found to induce apoptosis in cancer cells through the activation of caspase pathways.

Antimicrobial Properties

Preliminary investigations suggest that the compound possesses antimicrobial activity against certain bacterial strains. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

Case Studies

  • Breast Cancer Model : In a study involving a CT-26 syngeneic mouse model, the compound demonstrated superior tumor suppression compared to controls when administered at specific dosages. This suggests its potential as an anti-tumor agent in clinical settings.
  • Inhibition of TGF-beta Receptors : A recent patent highlighted the compound's role as an inhibitor of TGF-beta receptor signaling, which is crucial in cancer metastasis. This inhibition was associated with reduced tumor growth and metastasis in animal models.

Research Findings

Recent studies have focused on synthesizing derivatives of 1-(4-Difluoromethylbenzyl)-4-iodo-1H-pyrazole to enhance its biological activity and selectivity. The following table summarizes key findings from recent literature:

Study ReferenceBiological ActivityFindings
Jin et al. (2011) AnticancerSignificant inhibition of cancer cell proliferation.
MDPI (2023) Structural AnalysisDetailed crystal structure analysis provided insights into reactivity.
RSC (2021) Enzyme InhibitionIdentified as a potent inhibitor of specific kinases involved in cancer signaling pathways.

Q & A

Q. What are the common synthetic routes for preparing 1-(4-difluoromethylbenzyl)-4-iodo-1H-pyrazole, and how can its regioselectivity be controlled?

The synthesis typically involves a multi-step approach:

Core Pyrazole Formation : Cyclocondensation of β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives under reflux conditions. For example, phenylhydrazine reacts with DMF-DMA (dimethylformamide dimethyl acetal) to form 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, which is hydrolyzed to the carboxylic acid .

Difluoromethylbenzyl Substitution : Alkylation of the pyrazole nitrogen using 4-difluoromethylbenzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in polar aprotic solvents like DMF. NaH is preferred for deprotonating the pyrazole nitrogen .

Iodination : Electrophilic iodination at the 4-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under acidic conditions. Regioselectivity is influenced by electron-withdrawing groups (e.g., carboxylic acid derivatives), which direct iodination to the less hindered position .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • 1H/13C NMR : The difluoromethyl group (-CF₂H) splits into a doublet (δ ~5.8–6.2 ppm) due to coupling with fluorine. The benzyl protons appear as a singlet (~δ 5.2 ppm), while the pyrazole protons resonate between δ 7.5–8.5 ppm .
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks and fragmentation patterns. For example, loss of iodine (127 amu) is a key diagnostic .
  • IR Spectroscopy : The C-F stretch (~1100–1200 cm⁻¹) and C-I stretch (~500–600 cm⁻¹) are critical markers .
  • Contradiction Resolution : Discrepancies in NMR splitting patterns (e.g., overlapping signals) are addressed using 2D techniques (COSY, HSQC) or computational modeling (DFT) to assign correct peaks .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Electronic Effects : The -CF₂H group is strongly electron-withdrawing, polarizing the pyrazole ring and activating the 4-iodo position for Suzuki-Miyaura couplings. This facilitates aryl/heteroaryl boronic acid substitutions .
  • Steric Effects : The bulky benzyl group may hinder reactions at the 1-position, necessitating optimized ligands (e.g., SPhos or XPhos) for palladium-catalyzed couplings .
  • Methodology : A typical protocol uses Pd(PPh₃)₄, K₂CO₃, and a boronic ester in THF/water (3:1) at 80°C for 12–24 hours .

Q. What strategies are employed to resolve contradictions in biological activity data, such as antimicrobial assays?

  • Dose-Response Analysis : Replicate experiments across multiple bacterial strains (e.g., S. aureus, E. coli) to identify consistent trends. For example, hydrazone derivatives of difluorophenyl pyrazoles show MIC values ranging from 8–32 µg/mL .
  • Control Experiments : Compare with non-iodinated analogs to isolate the iodine’s role in bioactivity.
  • Computational Modeling : Molecular docking studies (e.g., with E. coli DNA gyrase) predict binding interactions and validate discrepancies between in vitro and in silico results .

Q. How can computational methods (DFT, MD simulations) optimize the design of derivatives for targeted applications?

  • DFT Calculations : Predict electronic properties (HOMO-LUMO gaps, electrostatic potentials) to guide functionalization. For example, iodination at the 4-position lowers the LUMO energy, enhancing electrophilic reactivity .
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to prioritize derivatives with stable binding poses.
  • ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) early in the design phase .

Methodological Challenges

Q. What are the key challenges in achieving high-yield iodination, and how are they mitigated?

  • Challenge : Competing side reactions (e.g., di-iodination or ring oxidation) due to iodine’s high reactivity.
  • Solutions :
    • Use controlled stoichiometry (1.1 eq NIS) in acetic acid at 0–5°C.
    • Add a radical scavenger (e.g., BHT) to prevent free-radical side reactions.
    • Monitor progress via TLC or in-situ Raman spectroscopy to terminate reactions at the mono-iodinated stage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.